N-(2,4-difluorophenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide
CAS No.: 919858-52-9
Cat. No.: VC4203295
Molecular Formula: C16H15F2NO3S
Molecular Weight: 339.36
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 919858-52-9 |
|---|---|
| Molecular Formula | C16H15F2NO3S |
| Molecular Weight | 339.36 |
| IUPAC Name | N-(2,4-difluorophenyl)-2-(4-ethylsulfonylphenyl)acetamide |
| Standard InChI | InChI=1S/C16H15F2NO3S/c1-2-23(21,22)13-6-3-11(4-7-13)9-16(20)19-15-8-5-12(17)10-14(15)18/h3-8,10H,2,9H2,1H3,(H,19,20) |
| Standard InChI Key | SWVXCKQHDRXGJJ-UHFFFAOYSA-N |
| SMILES | CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=C(C=C(C=C2)F)F |
Introduction
N-(2,4-Difluorophenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide is a chemical compound with the CAS number 919858-52-9. It belongs to the class of acetamides, which are derivatives of acetic acid where the hydrogen atom of the hydroxyl group is replaced by an organic group. This compound is characterized by its molecular structure, which includes a difluorophenyl group and an ethylsulfonylphenyl group attached to an acetamide backbone.
Boiling Point
The boiling point of N-(2,4-difluorophenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide is not specified in the available literature.
Synthesis
The synthesis of N-(2,4-difluorophenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide typically involves the reaction of 2,4-difluoroaniline with a suitable precursor containing the 4-(ethylsulfonyl)phenyl group. This process may involve condensation reactions in the presence of appropriate catalysts or coupling agents.
Applications
While specific applications of this compound are not widely documented, compounds with similar structures are often explored for their potential in pharmaceuticals, agrochemicals, or as intermediates in organic synthesis. The presence of fluorine and sulfonyl groups can impart unique biological activities or chemical properties that are valuable in drug discovery or material science.
Data Tables
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume